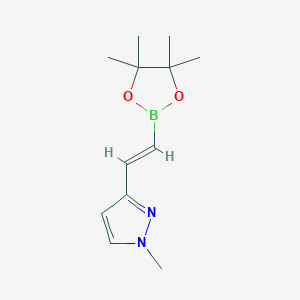

(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole

Beschreibung

This compound belongs to the class of pyrazole-based boronic esters, characterized by a vinyl group bridging the pyrazole ring and the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronic ester) moiety. The methyl substituent on the pyrazole nitrogen contributes to steric and electronic modulation, influencing both stability and reactivity .

Eigenschaften

Molekularformel |

C12H19BN2O2 |

|---|---|

Molekulargewicht |

234.10 g/mol |

IUPAC-Name |

1-methyl-3-[(E)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyrazole |

InChI |

InChI=1S/C12H19BN2O2/c1-11(2)12(3,4)17-13(16-11)8-6-10-7-9-15(5)14-10/h6-9H,1-5H3/b8-6+ |

InChI-Schlüssel |

CVNITSUOVRZSEQ-SOFGYWHQSA-N |

Isomerische SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=NN(C=C2)C |

Kanonische SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=NN(C=C2)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole typically involves the installation of the pinacol boronate ester moiety onto a vinyl-substituted pyrazole scaffold. The key steps include:

- Formation of the pyrazole core with appropriate substitution at N1 (methyl group).

- Introduction of the vinyl group bearing the boronate ester at the 3-position.

- Control of stereochemistry to obtain the (E)-isomer of the vinylboronate.

Preparation via Lithiation and Boronation of Vinyl Precursors

A common approach employs lithiation of a halo-substituted vinyl pyrazole followed by quenching with a boron reagent such as pinacolborane or boronic acid pinacol ester. This method is supported by procedures involving lithium-halogen exchange at low temperatures (-78 °C) to generate organolithium intermediates, which are then reacted with boron electrophiles.

- In an oven-dried Schlenk flask under inert atmosphere, 4-bromo-1-methyl-3-vinylpyrazole is dissolved in anhydrous ether.

- The solution is cooled to -78 °C, and tert-butyllithium (tBuLi) is added dropwise to perform lithium-halogen exchange.

- After stirring at -78 °C for 30 minutes, a solution of 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester (a boronate source) is added.

- The mixture is stirred further at -78 °C and then warmed to room temperature.

- The solvent is removed under reduced pressure, and the residue is purified by silica gel chromatography to yield the vinylboronate pyrazole compound with yields reported around 60-70%.

This method allows for good regio- and stereoselectivity, favoring the (E)-vinyl isomer due to the controlled lithiation and boronation steps.

Palladium-Catalyzed Cross-Coupling Approaches

Another widely used strategy is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated pyrazole derivative and a vinylboronate ester.

| Parameter | Details |

|---|---|

| Catalyst | Pd2(dba)3 or Pd(dppf)Cl2·DCM |

| Ligand | XPhos or dppf |

| Base | Potassium phosphate (K3PO4) or sodium carbonate (Na2CO3) |

| Solvent | 1,4-Dioxane with water |

| Temperature | 100 °C |

| Reaction Time | 16 hours |

| Atmosphere | Nitrogen (inert) |

- 6-Bromo-5-chloropyridin-3-amine is reacted with 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in the presence of Pd2(dba)3 and XPhos ligand in dioxane/water mixture with potassium phosphate base at 100 °C overnight.

- After workup and purification by silica gel chromatography, the desired coupled product is obtained in 59% yield.

This method is versatile and allows for the formation of (E)-vinylboronate pyrazole derivatives by coupling pre-formed boronate esters with aryl or vinyl halides.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Lithiation and Boronation | tBuLi, pinacol boronate ester, -78 °C, Et2O | 60-72 | High regio- and stereoselectivity | Requires low temperature, sensitive reagents |

| Pd-Catalyzed Suzuki Coupling | Pd2(dba)3 or Pd(dppf)Cl2, K3PO4 or Na2CO3, 100 °C | 28-59 | Versatile, scalable | Longer reaction times, catalyst cost |

| Base-Mediated [3+2] Cycloaddition | 2-Alkynyl-1,3-dithianes, sydnones, base-mediated | N/A | Mild conditions, regioselective | Indirect route, additional steps needed |

| Commercial Sourcing | Ready-made compound, >97% purity | N/A | Convenience, high purity | Cost, limited structural modification |

Summary and Professional Insights

The preparation of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is well-established through organolithium chemistry and palladium-catalyzed cross-coupling methods. The lithiation-boronation approach provides excellent control over the vinylboronate stereochemistry, while Suzuki coupling offers a robust platform for constructing complex derivatives. Emerging cycloaddition strategies expand the synthetic toolbox for pyrazole derivatives, potentially enabling more efficient routes to boronate-functionalized pyrazoles.

Researchers and practitioners should select the method based on available starting materials, desired scale, and functional group tolerance. The availability of high-purity commercial samples further facilitates research and application in medicinal chemistry and material science.

Analyse Chemischer Reaktionen

Types of Reactions

(E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The boronate ester group can be oxidized to form a boronic acid.

Reduction: The vinyl group can be reduced to an ethyl group.

Substitution: The boronate ester can participate in cross-coupling reactions to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Palladium catalysts with bases like potassium carbonate in solvents such as THF or DMF.

Major Products Formed

Oxidation: Boronic acid derivatives.

Reduction: Ethyl-substituted pyrazole.

Substitution: Various substituted pyrazoles depending on the coupling partner.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its boronate ester group makes it a versatile intermediate in cross-coupling reactions.

Biology and Medicine

This compound can be used in the development of pharmaceuticals, particularly as a precursor for molecules with potential therapeutic properties. Its pyrazole ring is a common motif in many bioactive compounds.

Industry

In industry, the compound can be used in the production of advanced materials, such as polymers and electronic materials, due to its ability to form stable carbon-carbon bonds.

Wirkmechanismus

The mechanism of action of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole in chemical reactions involves the activation of the boronate ester group, which facilitates the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the reagents used.

Vergleich Mit ähnlichen Verbindungen

Structural Variations and Substituent Effects

Aryl vs. Vinyl Linkages

- 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrazole (): This compound features a phenyl group linking the pyrazole and boronic ester. The aryl linkage provides rigidity and extended conjugation, favoring π-π interactions in catalysis.

- 1-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (): Substitution of the methyl group with an ethyl chain increases steric bulk, which may hinder access to the boron center in catalytic processes. This contrasts with the target compound’s methyl group, which balances steric effects and electronic donation .

Electron-Withdrawing and Functional Groups

- However, the target compound’s simpler structure may offer broader compatibility with diverse reaction conditions .

- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-3-carboxaldehyde (): The aldehyde group enables further functionalization (e.g., condensation reactions), a feature absent in the target compound. This highlights trade-offs between reactivity and synthetic versatility .

Reactivity in Cross-Coupling Reactions

The Suzuki-Miyaura reaction () is highly sensitive to boronic ester structure:

- Vinyl-Boronic Esters : The target compound’s vinyl group facilitates rapid transmetallation due to enhanced conjugation, making it ideal for synthesizing styrene derivatives .

- Aryl-Boronic Esters (e.g., ): These are preferred for forming biaryls but may require higher temperatures or longer reaction times compared to vinyl analogs .

- Alkyl-Substituted Pyrazoles (e.g., ): Bulky substituents (e.g., ethyl, trifluoromethyl) can slow reaction kinetics due to steric hindrance, whereas methyl groups optimize both reactivity and stability .

Physical and Chemical Properties

| Compound Name | Molecular Weight | Solubility (Predicted) | Stability |

|---|---|---|---|

| Target Compound | 261.12 g/mol | Moderate in DMSO, THF | Stable under inert conditions |

| 1-[3-(Pinacol boronate)phenyl]-1H-pyrazole | 270.16 g/mol | Low in polar solvents | Hydrolyzes slowly in acidic media |

| 1-Ethyl-4-(pinacol boronate)-1H-pyrazole | 236.10 g/mol | High in DCM, ether | Sensitive to moisture |

Data derived from molecular formulas and empirical observations ().

Biologische Aktivität

The compound (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole (CAS No. 1020174-04-2) is a pyrazole derivative featuring a boron-containing moiety that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHBNO

- Molecular Weight : 208.07 g/mol

- Physical State : Solid

- Storage Conditions : Inert atmosphere, store in freezer at -20°C

The biological activity of (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole is primarily attributed to its role as a modulator of various biological pathways. Research indicates that compounds with similar structures can act as positive allosteric modulators (PAMs) for E3 ligases like Parkin, which are crucial in the regulation of protein degradation pathways.

Pharmacological Effects

- Neuroprotective Properties :

- Cytotoxicity and Safety Profile :

Study on Neuroprotection

A study published in Nature explored the effects of small-molecule modulators on Parkin activation. The findings showed that while (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole enhances Parkin's enzymatic activity in vitro, its efficacy in vivo remains limited due to narrow therapeutic windows .

Structure-Activity Relationship (SAR)

Research into the structure-activity relationships of similar compounds revealed that modifications to the boron-containing moiety can significantly influence biological activity. For instance, variations in substituents on the pyrazole ring affect the binding affinity and efficacy as PAMs .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 208.07 g/mol |

| CAS Number | 1020174-04-2 |

| Biological Activity | Positive allosteric modulation of Parkin |

| Toxicity Classification | Harmful if swallowed/contact |

Q & A

Q. What are the key synthetic routes for preparing (E)-1-Methyl-3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)vinyl)-1H-pyrazole?

Methodological Approach:

- Suzuki-Miyaura Cross-Coupling: Utilize palladium catalysts (e.g., Pd(PPh₃)₄) to couple vinyl boronic esters with halogenated pyrazole precursors. Reaction conditions typically involve anhydrous solvents (THF, DMF) under inert atmospheres (N₂/Ar) to prevent oxidation .

- Multi-Step Synthesis: Begin with halogenation of the pyrazole core, followed by Heck coupling or Stille reactions to introduce the vinyl boronate moiety. Purification via column chromatography or recrystallization ensures isomer separation . Key Considerations: Optimize ligand choice (e.g., PPh₃) and reaction time to minimize by-products. Monitor reaction progress via TLC or GC-MS.

Q. How is the stereochemistry (E-configuration) of the vinyl group confirmed?

Methodological Approach:

- NMR Spectroscopy: Measure coupling constants (J) between vinyl protons; J = 12–16 Hz for trans (E) configuration .

- X-ray Crystallography: Resolve crystal structures to unambiguously assign geometry. Tools like SHELX refine diffraction data . Key Considerations: For non-crystalline samples, use NOESY to detect spatial proximity of substituents.

Q. What characterization techniques are essential for structural validation?

Methodological Approach:

- Multinuclear NMR: ¹H, ¹³C, and ¹¹B NMR to confirm bonding and boron environment .

- Mass Spectrometry: High-resolution MS (HRMS) for molecular weight validation .

- FT-IR: Identify B-O and C=C stretching vibrations (~1350 cm⁻¹ and ~1600 cm⁻¹, respectively) . Key Considerations: Cross-validate data with computational methods (e.g., DFT calculations) for electronic structure alignment.

Advanced Research Questions

Q. How can researchers optimize cross-coupling yields for boronic ester intermediates?

Methodological Approach:

- Catalyst Screening: Test Pd(0) vs. Pd(II) catalysts (e.g., PdCl₂(dppf)) with varying ligands (e.g., SPhos, XPhos) to enhance turnover .

- Solvent Effects: Compare polar aprotic (DMF, DMSO) vs. etheral solvents (THF) for improved solubility and reactivity.

- Temperature Control: Reflux conditions (80–100°C) for faster kinetics, but lower temperatures (40–60°C) for stereochemical control . Key Considerations: Use degassed solvents and Schlenk techniques to prevent catalyst deactivation.

Q. What strategies resolve contradictory spectroscopic data during structural elucidation?

Methodological Approach:

- Multi-Technique Validation: Combine X-ray crystallography (for absolute configuration) with 2D NMR (COSY, HSQC) to assign proton-carbon correlations .

- Isotopic Labeling: Use ¹⁰B-enriched samples to simplify ¹¹B NMR spectra and reduce signal overlap . Key Considerations: For ambiguous cases, employ dynamic NMR to study conformational exchange or variable-temperature experiments.

Q. How does the dioxaborolane moiety influence reactivity in aqueous vs. anhydrous environments?

Methodological Approach:

- Hydrolytic Stability Testing: Monitor boronate degradation via ¹¹B NMR in H₂O/THF mixtures. The dioxaborolane group resists hydrolysis at neutral pH but decomposes under acidic/basic conditions .

- Suzuki Coupling Efficiency: Compare reaction rates in aqueous (e.g., H₂O/EtOH) vs. anhydrous systems. Anhydrous conditions typically yield higher conversions due to boronate stability . Key Considerations: Additives like K₂CO₃ or CsF can stabilize boronate intermediates in protic solvents.

Q. What are the challenges in synthesizing the E-isomer, and how can they be mitigated?

Methodological Approach:

- Steric Control: Use bulky ligands (e.g., tricyclohexylphosphine) to favor trans addition during cross-coupling .

- Thermodynamic vs. Kinetic Control: Prolonged heating may favor the thermodynamically stable E-isomer, while rapid quenching traps the kinetic product . Key Considerations: Employ chiral auxiliaries or directing groups for enantioselective synthesis if required.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.